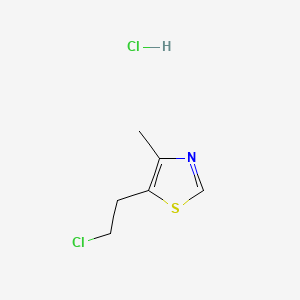

Clomethiazole hydrochloride

Description

Historical Perspectives in Neuropharmacology Research

Originally developed in the 1930s by Hoffmann-La Roche, chlormethiazole was initially investigated for its sedative-hypnotic properties. wikipedia.org Its potential as an anticonvulsant was recognized through studies demonstrating its effectiveness against convulsions induced by various chemical agents that block GABAergic transmission. nih.gov This led to its clinical use in the 1960s for conditions such as epilepsy and alcohol withdrawal. nih.gov Over the years, extensive research in animal models, from rodents to primates, highlighted its potential as a neuroprotective agent, particularly in the context of stroke. researchgate.netnih.govnih.gov These preclinical studies showed promising results in mitigating the anatomical and functional damage caused by ischemic events. researchgate.netnih.gov

Scope and Significance in Contemporary Research

Despite initial optimism, large-scale human clinical trials for stroke did not demonstrate the expected efficacy, leading to a re-evaluation of its therapeutic potential. researchgate.netnih.govnih.gov However, chlormethiazole hydrochloride remains a valuable tool in contemporary neuroscience research. Its well-defined interaction with the GABA-A receptor makes it an important compound for studying the GABAergic system and its role in various neurological processes.

Current research focuses on several key areas:

Neuroprotection: Investigations continue into its neuroprotective effects in various models of neuronal injury, including ischemia and neurotoxicity induced by substances like 3,4-methylenedioxymethamphetamine (MDMA). glpbio.comglpbio.cnrndsystems.com Studies have shown that it can prevent the degeneration of serotonergic nerve terminals. glpbio.comglpbio.cn

Mechanism of Action: Researchers are exploring the nuances of its interaction with the GABA-A receptor and its potential modulation of other receptor systems, such as glycine (B1666218) receptors. scientificlabs.co.ukdrugcentral.org

Drug Metabolism: Chlormethiazole is a known inhibitor of the cytochrome P450 enzyme CYP2E1, which is involved in the metabolism of ethanol (B145695) and other substances. researchgate.nettcichemicals.com This property is of interest in studies of liver disease and drug interactions. tcichemicals.com

Development of Analogues: The core structure of chlormethiazole is being used as a template for the development of new neuroprotective compounds with potentially improved efficacy and fewer side effects. nih.gov

Conceptual Frameworks for Chlormethiazole Hydrochloride Investigation

The primary conceptual framework for understanding the action of chlormethiazole hydrochloride is its role as a positive allosteric modulator of the GABA-A receptor. wikipedia.org It binds to a site on the receptor complex, enhancing the effect of GABA, which is the principal inhibitory neurotransmitter in the central nervous system. wikipedia.org This potentiation of GABAergic inhibition leads to a decrease in neuronal excitability, which underlies its sedative, anticonvulsant, and anxiolytic effects. wikipedia.org

The interaction is characterized by:

Enhanced GABA-induced currents: Chlormethiazole increases the flow of chloride ions through the GABA-A receptor channel in the presence of GABA. caymanchem.com

Distinct Binding Site: It interacts with the barbiturate (B1230296)/picrotoxin (B1677862) site on the GABA-A receptor, a different site than that used by benzodiazepines. wikipedia.org

Modulation of Receptor Dynamics: The compound influences the kinetics of the receptor, leading to a stabilization of its active state and prolonged inhibitory neurotransmission. scbt.com

Research has also suggested that chlormethiazole may have mechanisms of action beyond the GABA-A receptor, contributing to its neuroprotective and hypothermic effects. wikipedia.org Furthermore, its ability to modulate glycine receptors presents another avenue of investigation. scientificlabs.co.ukdrugcentral.org

Chemical and Pharmacological Data

| Property | Value | Source |

| Chemical Formula | C₆H₈ClNS·HCl | rndsystems.comcaymanchem.com |

| Molecular Weight | 198.11 g/mol | rndsystems.comnih.gov |

| CAS Number | 6001-74-7 | caymanchem.com |

| Appearance | White to Almost white powder to crystal | tcichemicals.com |

| Purity | ≥98% | tcichemicals.comcaymanchem.com |

| Solubility | Soluble in water (up to 100 mM), DMSO, and Ethanol | rndsystems.comcaymanchem.com |

| Pharmacological Property | Description | Source |

| Mechanism of Action | Positive allosteric modulator of the GABA-A receptor; Glycine receptor modulator | wikipedia.orgscientificlabs.co.uk |

| Primary Effects | Sedative, Anticonvulsant, Neuroprotective | targetmol.com |

| Research Applications | Study of GABAergic system, Neuroprotection models (stroke, MDMA toxicity), CYP2E1 inhibition | glpbio.comglpbio.cntcichemicals.com |

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

5-(2-chloroethyl)-4-methyl-1,3-thiazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClNS.ClH/c1-5-6(2-3-7)9-4-8-5;/h4H,2-3H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFXYKSLKNMTBHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)CCCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9Cl2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80597589 | |

| Record name | 5-(2-Chloroethyl)-4-methyl-1,3-thiazole hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80597589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6001-74-7 | |

| Record name | Thiazole, 5-(2-chloroethyl)-4-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6001-74-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clomethiazole hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006001747 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(2-Chloroethyl)-4-methyl-1,3-thiazole hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80597589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(2-chloroethyl)-4-methyl-1,3-thiazole hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.065 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLOMETHIAZOLE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85223EMG44 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Cellular Mechanisms of Action of Chlormethiazole Hydrochloride

Gamma-Aminobutyric Acid Type A (GABAA) Receptor Modulation

Positive Allosteric Modulatory Activity of Chlormethiazole Hydrochloride

Chlormethiazole acts as a positive allosteric modulator of the GABAA receptor. wikipedia.orgmedchemexpress.com This means that it binds to a site on the receptor that is distinct from the GABA binding site and enhances the effect of GABA when it binds to the receptor. By potentiating the action of GABA, chlormethiazole increases the inhibitory signaling in the brain. patsnap.com This potentiation of GABAA receptor function is a key element of its therapeutic effects. windows.net

Unique Binding Profile within GABAA Receptor Complex

Chlormethiazole hydrochloride exhibits a unique binding profile within the complex structure of the GABAA receptor. Its interaction with the receptor is pharmacologically distinct from that of other well-known modulators like benzodiazepines and barbiturates. ncats.io This distinct binding characteristic is responsible for its specific pharmacological effects.

Interaction with Barbiturate (B1230296)/Picrotoxin (B1677862) Site

Research indicates that chlormethiazole interacts with the barbiturate/picrotoxin site on the GABAA receptor-chloride channel complex. ncats.iowikipedia.org Studies have shown that both chlormethiazole and the barbiturate pentobarbitone inhibit the binding of [35S]-TBPS, a ligand that labels the chloride channel, by increasing its dissociation rate. nih.gov This interaction at the picrotoxin-sensitive site is a key aspect of its mechanism. nih.gov

Subunit-Specific Interactions: Alpha-4 and Alpha-6 Subunits

The GABAA receptor is a pentameric structure composed of various subunits. Chlormethiazole has been shown to have a greater efficacy at GABAA receptors that contain α4 and α6 subunits. nih.gov This subunit-specific interaction further highlights the unique nature of its binding and modulatory activity, distinguishing it from other GABAA receptor modulators. nih.gov

Chloride Ion Influx Dynamics

The primary function of the GABAA receptor is to act as a chloride ion channel. The binding of GABA, potentiated by chlormethiazole, leads to an increased influx of chloride ions into the neuron. patsnap.comscience.gov This influx of negatively charged ions causes hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and thus reducing neuronal excitability. patsnap.com This "voltage clamp" at a lower resting potential is a proposed mechanism for its neuroprotective effects. nih.gov

Differentiation from Benzodiazepine (B76468) and Barbiturate Interactions

While all three classes of drugs—chlormethiazole, benzodiazepines, and barbiturates—modulate the GABAA receptor, their mechanisms of interaction differ significantly.

Benzodiazepines: These compounds bind to a specific site at the interface of the α and γ subunits of the GABAA receptor. frontiersin.org Their binding increases the frequency of the chloride channel opening in the presence of GABA. dovepress.com Chlormethiazole, in contrast, does not bind to the benzodiazepine site, and its effects are not reversed by the benzodiazepine antagonist flumazenil. nih.govnih.gov

Barbiturates: Barbiturates increase the duration of the chloride channel opening. wikipedia.org While chlormethiazole interacts at the barbiturate/picrotoxin site, its interaction is not identical to that of sedative barbiturates like pentobarbitone. nih.govnih.gov For instance, pentobarbitone enhances the binding of both [3H]-muscimol and [3H]-flunitrazepam, whereas chlormethiazole only enhances [3H]-muscimol binding. nih.gov Furthermore, unlike some barbiturates and propofol, chlormethiazole shows only slight direct activation of the GABAA receptor at high concentrations. nih.govnih.gov

Table 1: Comparison of GABAA Receptor Modulators

| Feature | Chlormethiazole Hydrochloride | Benzodiazepines | Barbiturates |

|---|---|---|---|

| Binding Site | Barbiturate/Picrotoxin site ncats.iowikipedia.org | Benzodiazepine site (α/γ subunit interface) frontiersin.org | Distinct site, overlaps with picrotoxin site wikipedia.org |

| Effect on Chloride Channel | Enhances GABA-gated chloride influx patsnap.com | Increases frequency of opening dovepress.com | Increases duration of opening wikipedia.org |

| Direct Receptor Activation | Slight at high concentrations nih.govnih.gov | No | Yes, at high concentrations |

| Interaction with [3H]-flunitrazepam binding | No effect nih.gov | Enhances | Enhances nih.gov |

| Subunit Preference | α4 and α6 containing receptors nih.gov | α1, α2, α3, α5 containing receptors dovepress.com | Varies |

Cytochrome P450 Enzyme Inhibition by Chlormethiazole Hydrochloride

Chlormethiazole is a notable inhibitor of cytochrome P450 (CYP) enzymes, a superfamily of enzymes essential for the metabolism of a wide range of xenobiotics, including drugs and toxins. nih.govsmolecule.com

Specificity for CYP2E1 Activity

Research has consistently identified chlormethiazole as a potent and specific inhibitor of the CYP2E1 isoenzyme. nih.govnih.govmdpi.com Studies using chlorzoxazone (B1668890) as a probe for CYP2E1 activity in humans have shown that chlormethiazole treatment almost completely inhibits its hydroxylation. nih.gov In one study, the 6-hydroxychlorzoxazone (B195315) to chlorzoxazone blood concentration ratio, a marker of CYP2E1 activity, was significantly reduced in alcoholic patients treated with chlormethiazole compared to those treated with chlorazepate. nih.gov This inhibitory effect was observed even when chlormethiazole was not detectable in the blood, indicating a lasting impact on the enzyme. nih.gov In vitro studies using human liver microsomes have further characterized this as a noncompetitive inhibition with a Ki (inhibition constant) of 12 micromol/L. nih.gov Furthermore, investigations in rat models have shown that chlormethiazole specifically inhibits the induction of CYP2E1 mRNA and protein, without affecting other CYP isoenzymes like CYP2B1, CYP3A1, or CYP1A1. nih.gov

Implications for Ethanol (B145695) Metabolism and Detoxification

The potent inhibition of CYP2E1 by chlormethiazole has significant implications for ethanol metabolism, particularly in the context of alcohol withdrawal and detoxification. wikipedia.orgnih.gov Chronic ethanol consumption induces CYP2E1, which can lead to increased oxidative stress and the formation of harmful free radicals in the liver. nih.govmdpi.com By inhibiting CYP2E1, chlormethiazole can mitigate this damage. nih.gov This mechanism is considered beneficial in the treatment of alcohol detoxification as it reduces the metabolic activation of hepatotoxins and may protect the liver from further injury. nih.gov

Neurotransmitter System Interactions Beyond GABAergic Modulation

Beyond its well-documented effects on the GABAergic system, chlormethiazole exhibits protective actions on other neurotransmitter systems, highlighting its multifaceted neuropharmacological profile.

Serotonergic Nerve Terminal Protection Mechanisms (e.g., against MDMA-induced degeneration)

Chlormethiazole has demonstrated neuroprotective effects against the degeneration of serotonergic nerve terminals induced by 3,4-methylenedioxymethamphetamine (MDMA), commonly known as 'Ecstasy'. medchemexpress.comrndsystems.comglpbio.comnih.gov Studies in rats have shown that the administration of chlormethiazole can prevent the reduction in 5-hydroxytryptamine (5-HT) and its metabolite 5-HIAA in the cerebral cortex that typically follows MDMA exposure. nih.gov This protective effect is significant as it suggests a mechanism to attenuate the neurotoxic effects of certain substances on the serotonergic system. medchemexpress.comnih.gov

Modulation of Pro-Inflammatory Cytokines (e.g., TNFα)

Chlormethiazole hydrochloride has demonstrated the ability to modulate the immune response by affecting the levels of pro-inflammatory cytokines, most notably tumor necrosis factor-alpha (TNF-α). researchgate.net This modulation is a key aspect of its anti-inflammatory properties observed in various preclinical models. Research indicates that chlormethiazole can attenuate the increase of pro-inflammatory cytokines, which are crucial mediators in the inflammatory cascade. researchgate.net

Detailed Research Findings

Studies have substantiated the role of chlormethiazole as an antagonist of TNF-α. researchgate.net This is particularly evident in research investigating alcohol-related liver injury, where inflammation is a key pathological process.

In a study using a mouse model of alcoholic fatty liver, chronic ethanol exposure led to a significant overproduction of TNF-α. plos.org However, co-treatment with chlormethiazole (CMZ) effectively suppressed this ethanol-induced elevation of serum TNF-α. plos.org The mechanism is linked to chlormethiazole's ability to inhibit Cytochrome P450 2E1 (CYP2E1), a major contributor to ethanol-induced oxidative stress which, in turn, leads to the overproduction of TNF-α. plos.orgamegroups.org By mitigating oxidative stress, chlormethiazole disrupts this inflammatory pathway. plos.org

The table below summarizes the findings on serum TNF-α levels from the aforementioned mouse model.

Table 1: Effect of Chlormethiazole (CMZ) on Ethanol-Induced Serum TNF-α Levels in Mice

| Treatment Group | Serum TNF-α Level (pg/mL) | Percentage Change from Control |

|---|---|---|

| Control | 18.2 ± 3.5 | - |

| Ethanol | 45.3 ± 7.8 | +148.9% |

| CMZ | 16.5 ± 3.1 | -9.3% |

| Ethanol + CMZ | 21.7 ± 4.2 | +19.2% |

Data derived from a study on chronic ethanol exposure in mice. plos.org

Further research in a rat model of ethanol-promoted hepatic carcinogenesis corroborates these findings. amegroups.org In this model, ethanol feeding significantly stimulated the expression of hepatic TNF-α mRNA by 75% compared to the control group. amegroups.org Supplementation with chlormethiazole inhibited this ethanol-induced increase in TNF-α mRNA expression by 53%. amegroups.org This suggests that chlormethiazole's modulatory effect occurs at the level of gene expression, reducing the transcription of the TNF-α gene. amegroups.org

Neuropharmacological Research on Chlormethiazole Hydrochloride

Anticonvulsant Properties of Chlormethiazole Hydrochloride

Chlormethiazole hydrochloride has demonstrated significant anticonvulsant effects in various preclinical research models. Its primary mechanism of action is believed to be the potentiation of GABAergic neurotransmission, which leads to a reduction in neuronal excitability.

Efficacy in Status Epilepticus Research Models

Status epilepticus (SE) is a neurological emergency characterized by prolonged or recurrent seizures. Animal models are crucial for investigating the pathophysiology of SE and for the development of novel therapeutic interventions. Common models include the use of chemical convulsants like kainic acid and pilocarpine, or electrical stimulation methods to induce SE in rodents. mdpi.commdpi.comfrontiersin.org

In one study, chlormethiazole successfully controlled seizures in seven out of nine instances of intractable status epilepticus. nih.gov

Protection Against Chemoconvulsant-Induced Seizures

Research has shown that chlormethiazole can protect against seizures induced by a variety of chemical agents that interfere with GABAergic transmission. researchgate.net

Bicuculline is a competitive antagonist of GABA-A receptors. Studies have indicated that chlormethiazole's protective action is not affected by bicuculline, suggesting that its anticonvulsant activity may involve mechanisms beyond direct competition at the GABA recognition site. nih.gov

Picrotoxin (B1677862) is a non-competitive blocker of the GABA-A receptor chloride channel. Similar to bicuculline, picrotoxin did not alter the protective effects of chlormethiazole against electroshock-induced seizures. nih.gov However, chlormethiazole has been shown to inhibit picrotoxin binding at high concentrations. plu.mx

Isoniazid is a medication used to treat tuberculosis that can induce seizures by depleting pyridoxal-5'-phosphate, a cofactor required for the synthesis of GABA. litfl.commedscape.commhmedical.com This leads to reduced GABA levels and increased neuronal excitability. medscape.commhmedical.comijrrjournal.com Chlormethiazole has been found to be particularly effective against seizures induced by isoniazid. researchgate.net

Pentetrazol (PTZ) is a central nervous system stimulant that can induce seizures. bjournal.orgumk.plmdpi.com It is a commonly used agent in animal models of epilepsy to screen for potential anticonvulsant drugs. nih.govkuleuven.bescielo.br Chlormethiazole has demonstrated protective effects in PTZ-induced seizure models. researchgate.net

Table 1: Effects of Chlormethiazole Hydrochloride in Different Seizure Models

| Seizure Model | Inducing Agent | Effect of Chlormethiazole |

|---|---|---|

| Status Epilepticus | Various | Effective in controlling seizures nih.gov |

| Chemoconvulsant | Bicuculline | Protective action unaffected nih.gov |

| Chemoconvulsant | Picrotoxin | Protective action unaffected nih.gov |

| Chemoconvulsant | Isoniazid | Particularly potent protection researchgate.net |

| Chemoconvulsant | Pentetrazol | Protective effects observed researchgate.net |

| Maximal Electroshock | Electrical Current | ED50 of 130.8 mg/kg in mice nih.gov |

Table 2: Chemical Compounds Mentioned | Compound Name | | | :--- | | Acetylcholine | | Aminophylline | | Bicuculline | | Carbamazepine (B1668303) | | Chlormethiazole | | Chlormethiazole hydrochloride | | Diazepam | | Diphenylhydantoin | | Ethanol (B145695) | | Ethosuximide | | Flumazenil | | Glutamate (B1630785) | | Glycine (B1666218) | | Isoniazid | | Kainate | | Kainic acid | | Muscimol (B1676869) | | N-methyl-D-aspartate (NMDA) | | Pentetrazol | | Phenacemide | | Phenobarbital | | Phenytoin | | Picrotoxin | | Pilocarpine | | Pyridoxine | | Strychnine | | Thiamine | | Valproate | | gamma-aminobutyric acid (GABA) |

Mechanisms Underlying Anticonvulsant Effects

The anticonvulsant properties of Chlormethiazole hydrochloride are primarily attributed to its potentiation of the central nervous system's main inhibitory neurotransmitter, gamma-aminobutyric acid (GABA). patsnap.compatsnap.com By acting as a positive allosteric modulator at the GABA-A receptor, Chlormethiazole enhances the receptor's response to endogenous GABA. patsnap.comwikipedia.org This modulation occurs at a site distinct from the benzodiazepine (B76468) binding site, and its interaction with the GABA-A receptor complex is not identical to that of barbiturates like pentobarbitone. nih.govnih.gov

Table 1: Comparative Effects of Chlormethiazole and Pentobarbitone on GABA-A Receptor Complex Ligand Binding This table summarizes in-vitro research findings on how Chlormethiazole and Pentobarbitone interact with different components of the GABA-A receptor complex.

Sedative and Hypnotic Properties of Chlormethiazole Hydrochloride

The sedative and hypnotic effects of Chlormethiazole hydrochloride are also a direct consequence of its action on the GABA-A receptor. patsnap.compatsnap.com By enhancing GABAergic neurotransmission, the compound produces a generalized depression of the central nervous system, leading to sedation and, at higher concentrations, hypnosis. patsnap.comdrugbank.com This mechanism is shared with its anticonvulsant activity, involving an increased chloride ion influx that reduces neuronal firing. patsnap.com

Chlormethiazole induces a state of calm and sedation by potentiating the brain's primary inhibitory system. patsnap.com The enhancement of GABA's effects makes neuronal membranes less likely to depolarize and fire, resulting in a calming effect on the brain. patsnap.com This is particularly useful in managing states of agitation and restlessness. wikipedia.orgdrugbank.com The sedative properties are linked to its ability to stabilize neuronal activity through the GABAergic system. patsnap.com Research suggests that an inhibition of dopaminergic transmission, likely secondary to the primary action on GABA mechanisms, may also play a role in the sedative action of the compound. researchgate.net

Table 2: Effects of Chlormethiazole on Sleep Parameters in Elderly Volunteers This table presents data from an EEG study on the effects of Chlormethiazole (384 mg) versus baseline on key sleep metrics in individuals aged 67-74.

Anxiolytic Effects of Chlormethiazole Hydrochloride

The anxiolytic (anti-anxiety) effects of Chlormethiazole hydrochloride are also considered to be mediated by its primary mechanism of action: the positive allosteric modulation of GABA-A receptors. wikipedia.org By augmenting the inhibitory tone of the CNS, Chlormethiazole can reduce the neuronal hyperexcitability associated with anxiety states. patsnap.com The action of enhancing GABA, the brain's major inhibitory neurotransmitter, produces anxiolytic effects alongside its sedative, hypnotic, and anticonvulsant properties. wikipedia.org While less extensively detailed in some of the specific neuropharmacological literature compared to its other effects, its utility in conditions involving anxiety is recognized and stems from this fundamental GABA-mimetic activity. nih.gov

Therapeutic Efficacy and Clinical Research Paradigms for Chlormethiazole Hydrochloride

Research on Alcohol Withdrawal Syndrome Management

Chlormethiazole hydrochloride is a sedative and hypnotic agent that has been a subject of clinical research for the management of acute alcohol withdrawal syndrome (AWS). wikipedia.org It acts as a muscle relaxant and anticonvulsant, properties which are valuable in treating the symptoms of alcohol cessation. wikipedia.org Research has focused on its ability to control the hyperarousal state associated with withdrawal and prevent the progression to more severe complications.

Mitigation of Withdrawal Symptoms (Agitation, Seizures)

Chlormethiazole has demonstrated efficacy in managing key symptoms of alcohol withdrawal, including agitation and seizures. wikipedia.org Its anticonvulsant properties are particularly relevant in preventing withdrawal-related seizures. wikipedia.org Clinical studies have shown that treatment with chlormethiazole can lead to an uneventful withdrawal process for patients. nih.gov In comparative research, its ability to prevent major manifestations of withdrawal, such as seizures and hallucinations, has been a key measure of its therapeutic effectiveness. nih.gov For instance, in a double-blind, randomized study, all patients receiving chlormethiazole experienced uneventful withdrawals, whereas some patients in a comparator group were withdrawn from the trial due to the onset of seizures or hallucinations. nih.gov

Comparative Efficacy Studies in Alcohol Withdrawal

The therapeutic standing of chlormethiazole hydrochloride in the management of AWS has been evaluated through numerous studies comparing it against other pharmacological agents commonly used for this indication.

Benzodiazepines are a standard treatment for alcohol withdrawal. uspharmacist.com Comparative studies between chlormethiazole and various benzodiazepines have been conducted to assess relative efficacy.

Versus Chlordiazepoxide: In a randomized, double-blind study involving 40 patients, chlormethiazole and chlordiazepoxide were found to have equivalent potency in treating acute alcohol withdrawal. Both drugs were well-tolerated, and the more severe symptoms of withdrawal were controlled within the first four days of treatment. nih.gov

Versus Diazepam: A large retrospective study analyzing data from 566 patients, with a matched sample of 152, compared chlormethiazole and diazepam. Both treatments were found to be effective and equally safe. nih.gov However, the study noted that patients treated with chlormethiazole had a significantly shorter treatment duration and required less concomitant antipsychotic medication, suggesting a faster withdrawal process. nih.govsemanticscholar.org

Versus Clonazepam: A prospective observational study compared symptom-triggered treatments using either chlormethiazole (n=36) or clonazepam (n=38). The results showed no significant differences in effectiveness, safety, or tolerability between the two treatments. Both medications successfully reduced the severity of initial withdrawal symptoms, and no instances of withdrawal seizure or delirium occurred in either group. nih.gov

Chlormethiazole vs. Benzodiazepines: Comparative Efficacy

| Comparator | Study Design | Key Findings | Reference |

|---|---|---|---|

| Chlordiazepoxide | Randomized, double-blind | Equivalent potency and tolerability; severe symptoms controlled within 4 days. | nih.gov |

| Diazepam | Retrospective matched sample | Equally effective and safe; chlormethiazole associated with shorter treatment duration and less need for antipsychotics. | nih.govsemanticscholar.org |

| Clonazepam | Prospective observational | Equally effective, safe, and well-tolerated in a symptom-triggered regimen; no seizures or delirium in either group. | nih.gov |

Carbamazepine (B1668303), an anticonvulsant, has been studied as an alternative to traditional sedatives for AWS. A study randomizing 68 hospitalized men with AWS to either carbamazepine or chlormethiazole found no significant difference between the two treatments as rated by the patient, nurse, or physician. mdedge.com The authors concluded that carbamazepine appeared to be as effective as chlormethiazole for managing milder alcohol withdrawal symptoms, with both groups showing equally good final treatment results. mdedge.com Another study noted that while carbamazepine is efficient in treating AWS, it may be less effective than chlormethiazole when used as a single agent. nih.gov

Chlormethiazole vs. Carbamazepine: Comparative Efficacy

| Comparator | Study Design | Key Findings | Reference |

|---|---|---|---|

| Carbamazepine | Randomized trial (n=68) | No significant difference in efficacy for milder AWS symptoms; final treatment results were equally good. | mdedge.com |

Direct comparative studies between chlormethiazole and tiapride (B1210277) as monotherapies are not extensively documented in the available literature. However, research has compared chlormethiazole to a combination therapy of tiapride and carbamazepine (TIA+CBZ). nih.govsemanticscholar.org In two open exploratory studies with matched samples, the combination of TIA+CBZ demonstrated similar efficacy to chlormethiazole in managing psychopathological and vegetative symptoms of AWS. nih.govsemanticscholar.org One of the studies suggested that vegetative recovery might be faster with the TIA+CBZ combination. nih.govsemanticscholar.org

Chlormethiazole vs. Tiapride/Carbamazepine Combination: Comparative Efficacy

| Comparator | Study Design | Key Findings | Reference |

|---|---|---|---|

| Tiapride + Carbamazepine | Open exploratory studies with matched samples | The combination therapy showed similar efficacy to chlormethiazole in managing withdrawal symptoms. Vegetative recovery was noted to be potentially faster with the combination therapy. | nih.govsemanticscholar.org |

A double-blind, randomized study was conducted to compare the efficacy of chlormethiazole and clonidine (B47849) for the management of acute alcohol withdrawal in 32 patients. The study found that all patients who received chlormethiazole had uneventful withdrawals. nih.gov In contrast, eight patients treated with clonidine were withdrawn from the trial due to complications such as hallucinations, seizures, symptomatic orthostatic hypotension, or drowsiness. nih.gov The findings indicated that clonidine is less effective than chlormethiazole in preventing the major manifestations of alcohol withdrawal. nih.gov While clonidine can help manage some autonomic symptoms like blood pressure and anxiety, it is not considered a first-line treatment for preventing severe complications like seizures. floridarehab.com

Chlormethiazole vs. Clonidine: Comparative Efficacy

| Comparator | Study Design | Key Findings | Reference |

|---|---|---|---|

| Clonidine | Double-blind, randomized | Chlormethiazole was more effective in preventing major withdrawal manifestations (seizures, hallucinations). All patients on chlormethiazole had uneventful withdrawals, while 8 patients on clonidine were withdrawn due to complications. | nih.gov |

Neuroprotection Research in Neurological Conditions

Chlormethiazole hydrochloride has been the subject of extensive research for its potential neuroprotective effects across a range of acute neurological conditions. Investigations have explored its efficacy in ischemic stroke, severe head injury, and eclampsia, yielding a complex picture of preclinical promise and clinical challenges.

Ischemic Stroke Research

Research into chlormethiazole for ischemic stroke has progressed from promising animal studies to large-scale human trials, providing critical insights into the difficulties of translating preclinical findings to clinical success.

In various animal models of stroke, chlormethiazole demonstrated significant neuroprotective effects. nih.gov Studies in models ranging from rodents to primates suggested that the compound could prevent both the anatomical and functional negative effects of a stroke. nih.gov For instance, in a rat model of focal ischemia, chlormethiazole was found to attenuate the rise in the concentration of all amino acids. nih.gov Research in gerbils also showed that administration of chlormethiazole results in a peak total brain concentration 40% higher than that of plasma. nih.gov Some studies indicated that chlormethiazole could improve motor function in the hind limbs and reduce neuronal damage following severe spinal cord injury in rats. nih.gov However, other preclinical studies under different experimental conditions concluded that chlormethiazole has little to no effect on the neurochemical, neurobehavioral, and histological outcomes of global cerebral ischemia. nih.gov

Despite the optimistic results from preclinical models, Phase III clinical trials in human stroke patients did not demonstrate a benefit. nih.gov The Clomethiazole Acute Stroke Study in ischemic stroke (CLASS-I) was a large-scale trial designed to test the hypothesis that the drug was effective in patients with major ischemic stroke. nih.gov The study enrolled 1,198 patients with major ischemic stroke who were randomly assigned to receive either chlormethiazole or a placebo within 12 hours of symptom onset. nih.gov

The primary outcome was the proportion of patients with a Barthel Index score of 60 or greater at 90 days, a measure of functional independence. The results showed no statistically significant difference between the two groups. nih.gov

| Treatment Group | Patients Reaching Barthel Index ≥60 (%) | Odds Ratio (95% CI) | P-value |

|---|---|---|---|

| Chlormethiazole | 42% | 0.81 (0.62 to 1.05) | 0.11 |

| Placebo | 46% |

The failure to replicate promising preclinical results in human trials has led to analyses of the discrepancies between the study designs. nih.gov Several key factors are believed to contribute to these translational challenges:

Species Differences : Fundamental biological and physiological differences between the animal species used in preclinical models and humans can significantly alter a drug's efficacy and metabolism. nih.gov

Administration Speed : In many animal studies, the neuroprotective agent is administered either before or very shortly after the ischemic event is induced. nih.govnih.gov In clinical reality, treatment for stroke patients often begins hours after the onset of symptoms, a time window during which irreversible brain damage may have already occurred. nih.gov

Survival Times and Outcome Measures : Preclinical studies often use short survival times and focus on endpoints like the reduction of infarct volume. nih.govnih.gov In contrast, clinical trials assess long-term functional recovery and survival in patients, which are more complex outcomes. nih.govnih.gov

Severe Head Injury Research

Chlormethiazole has also been investigated as a potential neuroprotective agent in patients with severe head injury. A pilot clinical study was conducted to assess the feasibility of administering the drug to ventilated patients on a neuro-intensive care unit and to monitor its effects on cerebral chemistry using techniques like microdialysis. nih.gov

In this study, five patients with severe head injuries received an intravenous infusion of chlormethiazole. nih.gov The drug was found to be well tolerated and did not cause significant hypotension or a reduction in cerebral perfusion pressure. nih.gov However, despite achieving adequate plasma concentrations, the compound was not detected in the cerebral microdialysis samples. nih.gov The study found that the chlormethiazole infusion did not change key physiological or chemical parameters, including cerebral levels of GABA, glutamate (B1630785), or the lactate/pyruvate ratio. nih.gov It did, however, induce changes in the electroencephalograph (EEG), including burst suppression in two patients. nih.gov

| Parameter | Effect Observed |

|---|---|

| Mean Arterial Blood Pressure | Unchanged |

| Intracranial Pressure | Unchanged |

| Cerebral Perfusion Pressure | Unchanged |

| Cerebral Lactate/Pyruvate Ratio | Unchanged |

| Cerebral Glutamate Levels | Unchanged |

| Electroencephalograph (EEG) | Changes observed (e.g., burst suppression) |

The researchers concluded that combining a pilot clinical study of a neuroprotective agent with such multimodality monitoring is a feasible approach for future drug development. nih.gov

Eclampsia Management Research

Chlormethiazole has been reviewed for its role in the management of pre-eclampsia and eclampsia. nih.gov In this context, its primary therapeutic action is the control of convulsions. nih.gov Clinical experience has shown that chlormethiazole is effective in controlling seizures associated with eclampsia. nih.gov Its performance is considered comparable to other treatments like magnesium sulphate and benzodiazepines, being rapid-acting and easy to administer for convulsion control. nih.gov

Spinal Cord Injury Research (as a potential component of combination therapies)

Preclinical research has highlighted the neuroprotective potential of chlormethiazole in the context of spinal cord injury (SCI). Studies in animal models have demonstrated that chlormethiazole can mitigate the secondary damage that occurs following the initial traumatic injury.

One significant study investigated the effects of chlormethiazole (clomethiazole, CMZ) in a rat model of severe SCI. The research demonstrated that pretreatment with chlormethiazole led to improved hind limb motor function and a notable reduction in neuronal damage. Morphological analysis of the injured spinal cord tissue revealed that chlormethiazole treatment attenuated the severe atrophy, cavitation, and necrosis of both gray and white matter typically observed after such injuries. Specifically, the transverse sectional area of the spinal cord was better preserved in the chlormethiazole-treated group compared to the untreated group. Furthermore, immunostaining for microtubule-associated protein 2 (MAP2), a marker for neurons and dendrites, showed a significantly greater preservation of gray matter in the animals that received chlormethiazole.

While these findings underscore the neuroprotective efficacy of chlormethiazole as a monotherapy in an experimental SCI setting, its investigation as a component of combination therapies for spinal cord injury remains an area for future research. The complex pathophysiology of SCI, which involves multiple injury mechanisms including inflammation, excitotoxicity, and oxidative stress, suggests that a multi-target approach is likely to be most effective. Combining a neuroprotective agent like chlormethiazole with other therapeutic strategies, such as anti-inflammatory drugs, growth factors, or rehabilitative therapies, could potentially yield synergistic benefits and enhance functional recovery. However, to date, specific preclinical or clinical studies evaluating chlormethiazole hydrochloride in such combination regimens for spinal cord injury have not been reported in the available scientific literature.

Table 1: Preclinical Research Findings of Chlormethiazole in Spinal Cord Injury

| Parameter | Untreated Group | Chlormethiazole-Treated Group | Key Finding |

|---|---|---|---|

| Hind Limb Motor Function | Impaired | Significantly Improved | Chlormethiazole enhances motor recovery. |

| Spinal Cord Atrophy | Severe | Attenuated | Chlormethiazole reduces tissue loss. |

| Gray Matter Preservation (MAP2 Staining) | Significantly Reduced | Better Preserved | Chlormethiazole protects neurons and dendrites. |

| White Matter Integrity | Disrupted | Better Preserved | Chlormethiazole mitigates damage to myelinated tracts. |

Prevention of MDMA-Induced Serotonergic Neurodegeneration

Chlormethiazole has been identified as a potent neuroprotective agent against the serotonergic neurotoxicity induced by 3,4-methylenedioxymethamphetamine (MDMA), commonly known as ecstasy. Research in this area has focused on understanding its mechanism of action and its efficacy in preventing the long-term damage to serotonin (B10506) (5-HT) neurons.

Preclinical studies have consistently shown that chlormethiazole can prevent the degeneration of 5-HT nerve terminals following the administration of neurotoxic doses of MDMA. This protective effect is evidenced by the preservation of 5-HT and its metabolite 5-hydroxyindoleacetic acid (5-HIAA) levels, as well as the density of the serotonin transporter (SERT), which are all significantly depleted by MDMA.

A key aspect of MDMA-induced neurotoxicity is the associated hyperthermia. Chlormethiazole has been found to abolish the hyperthermic response to MDMA. nih.gov Interestingly, a significant portion of its neuroprotective effect is attributed to this temperature-regulating property. nih.gov However, studies have also demonstrated that chlormethiazole provides substantial neuroprotection even when the body temperature of the animals is artificially maintained at hyperthermic levels, indicating that it also acts through a mechanism independent of temperature control. nih.govnih.gov Further investigation into its mechanism has revealed that chlormethiazole does not appear to function as a free radical scavenger, which is another proposed pathway for MDMA's neurotoxic effects. nih.gov This suggests that its neuroprotective actions are mediated through other pathways, potentially related to its known effects on GABAergic neurotransmission.

The administration of chlormethiazole in conjunction with other agents has also been explored in the context of MDMA neurotoxicity. For instance, while chlormethiazole itself is protective, its potential combination with other neuroprotective agents or compounds that modulate serotonergic function could offer different therapeutic avenues. It is noteworthy that pretreatment with chlormethiazole, as well as other compounds like dizocilpine (B47880) and haloperidol, has been shown to prevent the MDMA-induced loss of markers for 5-HT nerve terminals. medchemexpress.cn

Table 2: Research Findings on Chlormethiazole for Prevention of MDMA-Induced Neurodegeneration

| MDMA-Induced Effect | Effect of Chlormethiazole | Mechanism of Action |

|---|---|---|

| Depletion of 5-HT and 5-HIAA | Attenuated/Prevented | Neuroprotection of serotonergic neurons. |

| Reduction in SERT density | Prevented | Preservation of 5-HT nerve terminals. medchemexpress.cn |

| Hyperthermia | Abolished | A significant component of its neuroprotective effect. nih.gov |

| Free Radical Formation | No direct scavenging activity | Protection is not mediated by free radical scavenging. nih.gov |

Research in Refractory Seizures

Chlormethiazole has demonstrated efficacy in the management of refractory seizures, particularly in the context of status epilepticus that is unresponsive to standard anticonvulsant therapies. Clinical research in this area, although limited, suggests a valuable role for chlormethiazole in critical care settings.

One study reported the successful use of chlormethiazole in treating seven out of nine episodes of intractable status epilepticus. nih.gov In these cases, continuous intravenous infusion of chlormethiazole was effective in controlling seizures where other treatments had failed. nih.gov This highlights its potential as a therapeutic option in challenging clinical scenarios.

Further evidence comes from a case report of a 5-year-old girl with status epilepticus that was refractory to treatment with diphenylhydantoin and thiopental. The continuous intravenous perfusion of chlormethiazole successfully brought the seizures under control. Although seizure activity reappeared after the cessation of the chlormethiazole infusion, it could then be managed with sodium valproate. This case illustrates the potential of chlormethiazole to interrupt refractory seizure activity, allowing for the transition to a maintenance anticonvulsant regimen.

The mechanism of action of chlormethiazole in seizures is thought to be related to its positive modulation of the GABA-A receptor, which enhances inhibitory neurotransmission in the brain. This is a distinct mechanism from many other anticonvulsants, which may contribute to its effectiveness when other agents have been unsuccessful. The research to date underscores the need for wider recognition of chlormethiazole as a useful therapeutic agent in the management of refractory status epilepticus. nih.gov

Table 3: Clinical Research Data on Chlormethiazole in Refractory Seizures

| Study Type | Patient Population | Intervention | Outcome |

|---|---|---|---|

| Clinical Study | Patients with intractable status epilepticus (n=9 episodes) | Continuous intravenous chlormethiazole | Successful seizure control in 7 out of 9 episodes. nih.gov |

| Case Report | 5-year-old girl with refractory status epilepticus | Continuous intravenous chlormethiazole | Control of status epilepticus achieved. |

Potential Applications as Component of Combination Therapies

The pharmacological properties of chlormethiazole suggest its potential utility as a component of combination therapies for various neurological and psychiatric conditions. Its primary action as a positive allosteric modulator of the GABA-A receptor makes it a candidate for combination with drugs that have different mechanisms of action, potentially leading to synergistic therapeutic effects or a reduction in the required doses of individual agents, thereby minimizing side effects.

While the use of chlormethiazole in combination therapies has not been extensively studied across a wide range of disorders, its potential has been recognized, particularly in the field of neuroprotection. Following promising preclinical results in models of neuronal injury, it has been suggested that chlormethiazole could be a valuable component of future combination therapies for conditions such as stroke. nih.gov

A practical application of chlormethiazole in a combination therapy context can be seen in the management of severe alcohol withdrawal syndrome. Although not always a formal combination, the treatment of refractory seizures often involves the sequential use of multiple anticonvulsants, and as noted previously, chlormethiazole has been effective when initial treatments have failed. This positions it as a crucial component of a sequential or combination therapeutic strategy in such critical situations.

Furthermore, a pilot study has explored the combination of tiapride and carbamazepine as an alternative to chlormethiazole for alcohol withdrawal, suggesting that research is ongoing to find the most effective combination regimens for this condition. The sedative and anticonvulsant properties of chlormethiazole make it a logical candidate for inclusion in treatment protocols for conditions characterized by neuronal hyperexcitability, often in conjunction with other medications to manage the multifaceted symptoms of the disorder. A study investigating the effect of chlormethiazole in neurosurgical patients also highlights its potential use in combination with other monitoring and therapeutic modalities in a critical care setting. nih.gov

Table 4: Investigated and Potential Combination Therapy Applications for Chlormethiazole

| Condition | Potential Combination | Rationale | Research Status |

|---|---|---|---|

| Neuronal Injury (e.g., Stroke) | With other neuroprotective agents | Targeting multiple pathways of neuronal damage. | Suggested as a potential component for future therapies. nih.gov |

| Refractory Status Epilepticus | With standard anticonvulsants (sequential or add-on) | Different mechanism of action may be effective when others fail. | Clinical use demonstrates its role in a multi-drug approach. |

| Alcohol Withdrawal Syndrome | With antipsychotics or other sedatives | Management of complex symptoms like agitation and seizures. | Compared with other combination regimens in pilot studies. |

| Severe Head Injury | With multimodality monitoring | To provide sedation and potential neuroprotection. | Investigated in a clinical study. nih.gov |

Preclinical and Translational Research Models for Chlormethiazole Hydrochloride

In Vivo Animal Models for Neuroprotection Studies

A range of animal models have been instrumental in demonstrating the neuroprotective efficacy of chlormethiazole across different types of neuronal injury. These models, from rodents to non-human primates, have been crucial in bridging the gap between preclinical findings and clinical applications.

Rodent models of cerebral ischemia have been fundamental in the initial evaluation of chlormethiazole's neuroprotective properties. Both gerbils and rats have been used to create models of global and focal ischemia, providing valuable insights into the compound's therapeutic potential. In gerbils, brief periods of forebrain ischemia consistently lead to hippocampal damage, a phenomenon that can be attenuated by chlormethiazole. nih.gov Studies in rats have also demonstrated the neuroprotective effects of chlormethiazole in models of both permanent and transient focal ischemia. nih.govnih.gov These rodent models are favored for their reproducibility and the ability to control experimental variables, which has allowed for a detailed examination of chlormethiazole's effects on ischemic neuronal damage.

In models of permanent focal ischemia, typically induced by permanent occlusion of the middle cerebral artery (MCA) in rats, chlormethiazole has shown significant neuroprotective effects. One study examined the impact of chlormethiazole administered after the onset of permanent MCA occlusion. The results indicated a substantial reduction in the volume of ischemic damage when the compound was given within a specific therapeutic window. nih.gov Specifically, administration of chlormethiazole 1 hour after occlusion resulted in a 58% reduction in the total volume of ischemic damage in both the cortex and striatum. nih.gov However, the neuroprotective effect was lost when the drug was administered 3 hours post-occlusion, highlighting a critical time dependency for its efficacy. nih.gov These models are crucial for understanding the potential of chlormethiazole in clinical scenarios where reperfusion is not achievable.

| Treatment Group | Volume of Ischemic Damage (mm³) | Percentage Reduction in Damage |

|---|---|---|

| Control (Saline) | 310 ± 25 | N/A |

| Chlormethiazole (1 hour post-occlusion) | 128 ± 40 | 58% |

| Chlormethiazole (3 hours post-occlusion) | 304 ± 25 | Ineffective |

Transient forebrain ischemia models, often utilizing bilateral carotid occlusion in gerbils, have also been employed to assess the neuroprotective capabilities of chlormethiazole. In these models, a brief interruption of blood flow to the forebrain results in selective neuronal damage, particularly in the CA1 and CA4 regions of the hippocampus. nih.gov Research has shown that chlormethiazole can offer significant protection to these vulnerable neuronal populations even when administered up to 4 hours after the ischemic insult. nih.gov This extended therapeutic window in transient ischemia models suggests that chlormethiazole may be effective in clinical situations where reperfusion occurs. Another model of transient focal ischemia involves the temporary occlusion of the middle cerebral artery in rats, which has also been used to study the effects of chlormethiazole. nih.gov

| Time of Administration Post-Insult | Protected Hippocampal Regions |

|---|---|

| 1 hour | CA1 and CA4 |

| 4 hours | CA1 and CA4 |

| Treatment Group | Volume of Ischemic Damage (mm³) | Percentage Reduction in Damage |

|---|---|---|

| Untreated | 370.8 ± 37.4 | N/A |

| Chlormethiazole-treated | 253.0 ± 38.0 | 31.8% |

Chlormethiazole has also been investigated for its neuroprotective effects against the neurotoxicity induced by 3,4-methylenedioxymethamphetamine (MDMA), commonly known as ecstasy. nih.gov In rat models, chlormethiazole has been shown to be an effective neuroprotective agent against the degeneration of 5-HT neurons that occurs following MDMA administration. nih.gov Research has explored the mechanisms behind this protection, revealing that a portion of chlormethiazole's neuroprotective action is due to its effect on body temperature. nih.gov However, it also protects against MDMA-induced damage through a mechanism independent of temperature regulation. nih.gov Interestingly, studies suggest that chlormethiazole does not act as a free radical scavenger in this context. nih.gov

In Vitro Cellular and Subcellular Research Models

In vitro models provide a controlled environment to investigate the cellular and molecular mechanisms of chlormethiazole's action. nih.gov These models allow for the precise manipulation of experimental conditions and the detailed analysis of cellular responses. Research has utilized various in vitro models of neurodegeneration to study the neuroprotective effects of chlormethiazole. nih.gov For instance, primary cortical cultures have been used to demonstrate that chlormethiazole provides significant neuroprotection against oxygen-glucose deprivation, an in vitro model of ischemia. nih.gov These studies have also been instrumental in developing and screening novel analogues of chlormethiazole with potentially improved neuroprotective properties. nih.gov

Cortical Synaptoneurosome Studies (Chloride Uptake)

Research utilizing rat cortical synaptoneurosomes has provided direct evidence of chlormethiazole's effect on chloride ion influx, a key function of GABA-A receptor activation. In these studies, chlormethiazole was observed to increase the uptake of radioactive chloride (³⁶Cl⁻) into synaptoneurosomes in a concentration-dependent manner. nih.gov This effect was sensitive to picrotoxin (B1677862), a known GABA-A receptor channel blocker, further confirming the involvement of the GABA-A receptor complex. nih.gov

The experimental data revealed an EC₅₀ value of 48 ± 3 µM and a maximum effect (Eₘₐₓ) of 8.9 ± 0.8 nmol Cl⁻/mg of protein per 5 seconds for chlormethiazole-induced chloride uptake. nih.gov These findings demonstrate that pharmacologically relevant concentrations of chlormethiazole can directly enhance the chloride conductance of GABA-A receptors, leading to neuronal hyperpolarization and inhibition. patsnap.comnih.gov

Interactive Data Table: Chlormethiazole Effect on Chloride Uptake in Rat Cortical Synaptoneurosomes

| Parameter | Value |

|---|---|

| EC₅₀ | 48 ± 3 µM |

| Eₘₐₓ | 8.9 ± 0.8 nmol Cl⁻/mg protein per 5s |

| Antagonist | Picrotoxin |

Receptor Binding Assays

Receptor binding assays have been crucial in defining the specific site of action of chlormethiazole within the multi-subunit GABA-A receptor complex. These assays use radiolabeled ligands that bind to specific sites on the receptor, and the displacement of these ligands by chlormethiazole provides information about its binding characteristics.

Studies investigating the effect of chlormethiazole on the binding of [³H]-muscimol, a potent GABA-A receptor agonist that binds to the GABA recognition site, have shown that chlormethiazole does not directly compete for this site. researchgate.net This indicates that chlormethiazole does not act as a direct GABA agonist but rather modulates the receptor's function through a different, allosteric site. researchgate.net In vitro studies have shown that chlormethiazole can potentiate the inhibitory effect of muscimol (B1676869) on prolactin release, an effect that is antagonized by picrotoxin. plu.mxnih.gov

The benzodiazepine (B76468) binding site on the GABA-A receptor has been investigated using [³H]-flunitrazepam. Research has shown that chlormethiazole has a very low potency for inhibiting [³H]-flunitrazepam binding, with an IC₅₀ value of 1.6 ± 0.2 mM. nih.gov Furthermore, at concentrations that enhance chloride uptake, chlormethiazole did not affect pentobarbital-enhanced [³H]-flunitrazepam binding. nih.gov This provides strong evidence that chlormethiazole does not exert its effects via the benzodiazepine binding site. nih.govnih.gov

In contrast to its weak interaction with the GABA and benzodiazepine binding sites, chlormethiazole demonstrates a significant interaction with the binding site for the "cage" convulsant [³⁵S]-t-butylbicyclophosphorothionate ([³⁵S]-TBPS). nih.govnih.gov This site is located within the chloride ion channel of the GABA-A receptor. nih.gov Chlormethiazole was found to inhibit the binding of [³⁵S]-TBPS to rat cortical membranes with an IC₅₀ value of 58.6 ± 0.6 µM. nih.gov Another study reported an IC₅₀ value of 1.2 x 10⁻⁴ M. nih.gov This inhibition is due to an increase in the apparent dissociation constant (Kₐ) of the radioligand, suggesting that chlormethiazole acts at a site distinct from barbiturates, benzodiazepines, and GABA mimetics. nih.gov

Interactive Data Table: Chlormethiazole Receptor Binding Affinities

| Radioligand | Finding | IC₅₀ Value |

|---|---|---|

| [³H]-Muscimol | Does not compete for GABA binding site. researchgate.net | - |

| [³H]-Flunitrazepam | Low potency for inhibition of binding. nih.gov | 1.6 ± 0.2 mM nih.gov |

| [³⁵S]-TBPS | Inhibits binding by increasing apparent Kₐ. nih.gov | 58.6 ± 0.6 µM nih.gov / 1.2 x 10⁻⁴ M nih.gov |

Electrophysiological Studies of GABA-A Receptors

Electrophysiological studies, such as those using intracellular recording techniques in cultured mouse spinal cord neurons, have provided functional evidence for chlormethiazole's action on GABA-A receptors. These studies have shown that chlormethiazole can increase the rheobase and decrease the cell input resistance, effects that are dependent on the chloride ion gradient. nih.gov This suggests that chlormethiazole opens chloride channels, leading to an enhancement of inhibitory neurotransmission. nih.gov

Furthermore, quantitative electrophysiological studies on human recombinant GABA-A receptors have demonstrated that chlormethiazole can both directly activate GABA-A currents and potentiate the action of GABA. nih.gov Both of these actions are believed to contribute to the in vivo effects of the compound. nih.gov

Human Recombinant GABA-A Receptor Studies (e.g., α1β2, α1β2γ2 subunits)

Studies using human recombinant GABA-A receptors expressed in various cell lines (e.g., murine L(tk⁻) cells) have allowed for a more detailed investigation of chlormethiazole's interaction with specific receptor subunit combinations. nih.gov

Research on α1β1γ2 and α1β2γ2 receptor subtypes revealed that chlormethiazole showed a slight preference for the α1β1γ2 subtype in its potentiating action, though there was no difference in maximum efficacy. nih.gov Similar to pentobarbital, chlormethiazole exhibited greater maximum potentiation on receptors that lack a γ2 subunit, as well as those containing an α4 or α6 subunit. nih.gov

In cells expressing α1β1γ2 and α1β2γ2 subunits, chlormethiazole was found to directly activate GABA-A currents with EC₅₀ values of 0.3 mM and 1.5 mM, respectively. nih.gov At a lower concentration of 30 µM, chlormethiazole potentiated the action of GABA in both cell types, leading to a 3-fold increase in potency and up to a 1.8-fold increase in maximal current. nih.gov Unlike some other modulators, chlormethiazole elicited only slight direct GABA-A receptor activation at concentrations up to 1 mM. nih.gov

Interactive Data Table: Chlormethiazole Activity at Human Recombinant GABA-A Receptors

| Receptor Subtype | Direct Activation (EC₅₀) | GABA Potentiation |

|---|---|---|

| α1β1γ2 | 0.3 mM nih.gov | 3-fold increase in potency, up to 1.8-fold increase in maximal current (at 30 µM) nih.gov |

| α1β2γ2 | 1.5 mM nih.gov | 3-fold increase in potency, up to 1.8-fold increase in maximal current (at 30 µM) nih.gov |

| Receptors lacking γ2 subunit | Significantly greater maximum potentiation nih.gov | - |

| Receptors with α4 or α6 subunit | Significantly greater maximum potentiation nih.gov | - |

NMDA Receptor Studies (NR1a+NR2A, NR1a+NR2B)

Preclinical investigations into the effects of chlormethiazole hydrochloride on N-methyl-D-aspartate (NMDA) receptors have sought to elucidate a potential mechanism for its neuroprotective effects beyond its well-established potentiation of GABA-A receptors. Studies on human recombinant NMDA receptors have provided specific insights into its direct interaction with particular subunits.

One key study examined the modulatory effects of chlormethiazole on human recombinant NMDA receptors, specifically the NR1a+NR2A and NR1a+NR2B subtypes. The findings indicated that chlormethiazole produced a weak and nonselective inhibition of both of these receptor combinations. researchgate.net The half-maximal inhibitory concentration (IC50) for this inhibition was approximately 500 μM. researchgate.net This concentration is likely to be higher than what is achieved therapeutically in vivo, suggesting that the primary mechanism of action for chlormethiazole's effects is not through direct, potent antagonism of these NMDA receptor subtypes. researchgate.net

| Receptor Subtype | Effect of Chlormethiazole | IC50 | Reference |

|---|---|---|---|

| NR1a+NR2A | Weak, nonselective inhibition | ~500 μM | researchgate.net |

| NR1a+NR2B | Weak, nonselective inhibition | ~500 μM | researchgate.net |

Bridging Translational Gaps: Human Neurochemical Analyses In Vivo

A significant challenge in the development of neuroprotective agents is bridging the gap between promising preclinical findings in animal models and successful outcomes in human clinical trials. In vivo neurochemical analysis in humans, such as cerebral microdialysis, offers a powerful tool to investigate whether a drug reaches its target in the brain and exerts the expected pharmacodynamic effects.

A pivotal study utilized this technique to investigate the effects of chlormethiazole on the cerebral chemistry of patients with severe head injuries. nih.gov In this study, multimodality monitoring, including cerebral microdialysis, was employed. Despite the administration of chlormethiazole intravenously and the achievement of adequate concentrations in the plasma, the drug was not detected in the cerebral microdialysis samples. nih.gov This finding suggests that at the dosages used, chlormethiazole did not reach the brain's extracellular fluid in sufficient quantities to be measured by this technique.

Furthermore, the study found that the administration of chlormethiazole did not lead to any changes in the cerebral extracellular levels of key neurochemicals, including the inhibitory neurotransmitter GABA and the excitatory neurotransmitter glutamate (B1630785). nih.gov The lactate/pyruvate ratio, an indicator of cerebral metabolism, also remained unchanged. nih.gov However, the drug did induce electroencephalograph (EEG) changes, indicating some central nervous system effect. nih.gov

This lack of detectable drug concentration and effect on neurochemical biomarkers in the human brain, despite promising preclinical data, highlights a critical translational failure. It has been suggested that the use of in vivo microdialysis in early clinical development can be crucial. Such studies can provide evidence of target engagement and potentially prevent costly and ultimately unsuccessful large-scale clinical trials. nih.gov In the case of chlormethiazole, the inability to detect the drug at the target site in the human brain provides a compelling explanation for the discrepancy between its neuroprotective effects in animal models and the lack of efficacy observed in major clinical trials for ischemic stroke. nih.gov

| Parameter Monitored | Method | Finding with Chlormethiazole Administration | Reference |

|---|---|---|---|

| Cerebral Extracellular Chlormethiazole | Cerebral Microdialysis | Not detected | nih.gov |

| Cerebral Extracellular GABA | Cerebral Microdialysis | No change | nih.gov |

| Cerebral Extracellular Glutamate | Cerebral Microdialysis | No change | nih.gov |

| Cerebral Lactate/Pyruvate Ratio | Cerebral Microdialysis | No change | nih.gov |

| Electroencephalograph (EEG) | EEG Monitoring | Changes observed (burst suppression in some patients) | nih.gov |

Toxicological and Safety Research Considerations for Chlormethiazole Hydrochloride

Mechanisms of Respiratory Depression

The potential for chlormethiazole to induce respiratory depression is a significant area of research, primarily linked to its mechanism of action on the central nervous system. Chlormethiazole acts as a positive allosteric modulator at the GABA-A receptor, enhancing the effects of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). wikipedia.orgpatsnap.com This potentiation of GABAergic transmission leads to a reduction in neuronal excitability, which is responsible for its sedative and hypnotic effects. patsnap.com

However, this central nervous system depression can also extend to the brain's respiratory centers, potentially leading to slow and ineffective breathing. ndiscommission.gov.au Research indicates that the risk of respiratory depression is particularly heightened at higher doses or when chlormethiazole is co-administered with other central nervous system depressants, such as alcohol or benzodiazepines. patsnap.compatsnap.com

Conversely, some studies conducted on healthy volunteers have shown that intravenous administration of chlormethiazole was not associated with depression of resting ventilation or the hypoxic ventilatory response. nih.gov One study noted that the respiratory effects were not significant. nih.gov This suggests that under controlled therapeutic conditions in healthy individuals, the risk may be minimal. However, the potential for compounded effects with other depressants remains a key consideration in toxicological research.

Potential for Dependence and Withdrawal Syndromes

Research has established that long-term and frequent use of chlormethiazole can lead to both psychological and physiological dependence. wikipedia.org Abrupt cessation of the drug after prolonged use can precipitate a withdrawal syndrome with symptoms analogous to those seen with alcohol and barbiturate (B1230296) withdrawal. wikipedia.org

Case studies have documented instances of chlormethiazole abuse and dependence. nih.gov One report detailed 17 cases, including one with clear signs of withdrawal and two others where dependence was observed in conjunction with excessive alcohol intake. nih.gov Another case report described a withdrawal syndrome characterized by confusion, disorientation, delusions, hallucinations, and muscular spasms, confirming the potential for physiological dependence. nih.gov The addictive potential is a significant factor, leading to recommendations that chlormethiazole only be administered for short periods. nih.gov

Hepatic Function and Cytochrome P450 Inhibition Research

The interaction of chlormethiazole with the cytochrome P450 (CYP) enzyme system, particularly in the liver, is a well-documented area of research.

Extensive research has demonstrated that chlormethiazole is a potent and efficient inhibitor of cytochrome P450 2E1 (CYP2E1). wikipedia.orgnih.gov This inhibition is significant in the context of alcoholic liver disease, as chronic alcohol consumption induces CYP2E1, which can contribute to liver damage through the formation of free radicals. nih.gov

In vitro studies using human liver microsomes have shown that chlormethiazole acts as a noncompetitive inhibitor of CYP2E1, with a reported Ki (inhibition constant) of 12 micromol/L. nih.gov Further investigation into its inhibitory kinetics revealed IC50 values of 42 μM in pooled human liver microsomes. researchgate.net

Clinical studies have corroborated these findings. In one study, chlormethiazole treatment in alcoholic patients almost completely inhibited the hydroxylation of chlorzoxazone (B1668890), a marker for CYP2E1 activity. nih.gov The 6-hydroxychlorzoxazone (B195315)/chlorzoxazone blood ratio, reflecting CYP2E1 activity, was significantly lower in patients treated with chlormethiazole compared to those treated with chlorazepate. nih.gov Another study demonstrated that chlormethiazole administration markedly reduced CYP2E1 activity in individuals with high initial activity, suggesting a potential hepatoprotective effect. nih.gov

| Parameter | Value | System | Reference |

|---|---|---|---|

| Inhibition Type | Noncompetitive | Human Liver Microsomes | nih.gov |

| Ki | 12 μM | Human Liver Microsomes | nih.gov |

| IC50 | 42 μM | Pooled Human Liver Microsomes | researchgate.net |

Research indicates that chlormethiazole's interactions are not limited to CYP2E1. It is also an inhibitor of CYP2B6 and possibly CYP2A6. wikipedia.org The role of chlormethiazole in the metabolism of drugs that are substrates for other CYP enzymes, such as CYP3A4, is also a key consideration. While direct inhibition of CYP3A4 by chlormethiazole is not as prominently documented as its effect on CYP2E1, interactions can occur through other mechanisms. For instance, when chlormethiazole is administered intravenously with carbamazepine (B1668303), a potent CYP3A4 inducer, the clearance of chlormethiazole is increased by 30%. wikipedia.org This suggests that chlormethiazole may be a substrate for CYP3A4, and its metabolism can be influenced by potent inducers of this enzyme. wikipedia.org This interaction implies that co-administration with CYP3A4 inducers could reduce the plasma concentration and efficacy of chlormethiazole.

Cardiovascular Effects Research (e.g., Hypotension)

The cardiovascular effects of chlormethiazole have been investigated, with some studies reporting modest and often not clinically significant changes. One study on the cardiovascular effects of a chlormethiazole infusion found small but statistically significant decreases in mean arterial pressure. nih.gov However, there were no significant changes in cardiac output, stroke volume, or heart rate. nih.gov Another study concluded that the only clinically significant cardiovascular change was an increase in heart rate. nih.gov Furthermore, a study involving patients with severe head injury who received chlormethiazole found that the drug was well-tolerated and did not induce significant hypotension. nih.gov

| Study Focus | Key Findings | Reference |

|---|---|---|

| Infusion in combination with extradural anaesthesia | Small, statistically significant decrease in mean arterial pressure; no significant changes in cardiac output, stroke volume, or heart rate. | nih.gov |

| General circulatory and respiratory effects | The only clinically significant cardiovascular change was an increase in heart rate. | nih.gov |

| Administration to severe head injury patients | Well-tolerated; did not induce significant hypotension. | nih.gov |

Central Nervous System Effects Beyond Therapeutic Scope

Beyond its therapeutic sedative and hypnotic effects, chlormethiazole can exert other significant effects on the central nervous system, particularly in cases of overdose or abuse. Chlormethiazole is particularly toxic and dangerous in overdose, with the potential to be fatal, an effect that is multiplied by the concurrent consumption of alcohol. wikipedia.org

In overdose situations, chlormethiazole can lead to profound central nervous system depression. A key toxicological consideration is that the effects of a chlormethiazole overdose cannot be reversed by the benzodiazepine (B76468) antidote flumazenil, due to its action at the barbiturate complex of the GABA-A receptor. wikipedia.org Treatment for overdose is therefore supportive and may require mechanical ventilation until the drug is metabolized and excreted. wikipedia.org The potential for fatal poisoning, particularly in chronic alcoholics, has been documented in case reports. nih.gov

Electroencephalographic (EEG) Changes (e.g., Burst Suppression)

Chlormethiazole hydrochloride administration is associated with notable changes in brain electrical activity, as measured by electroencephalography (EEG). One of the most significant of these is the induction of burst suppression. Burst suppression is an EEG pattern characterized by periods of high-voltage electrical activity alternating with periods of near-isoelectric suppression, indicating a state of profound brain inactivation frontiersin.org. This pattern is also observed during deep general anesthesia, hypothermia, and in certain types of coma frontiersin.org.

In a study involving patients with severe head injuries, the administration of chlormethiazole induced EEG changes, including burst suppression, in some of the subjects nih.gov. Research into the EEG effects of chlormethiazole has also been conducted in other specific populations. In studies involving chronic alcoholics undergoing treatment, pre-existing conditions such as hallucinations or personality deterioration were found to significantly influence the nature of the EEG effects induced by the compound nih.gov.

Table 1: Summary of Chlormethiazole-Induced EEG Changes in Different Study Populations

| Study Population | Key EEG Findings | Reference |

| Severe Head Injury Patients | Induced EEG changes, including burst suppression. | nih.gov |

| Chronic Alcoholics | EEG effects were influenced by co-existing hallucinations and/or personality deterioration. | nih.gov |

| Normal Elderly Volunteers | Decreased sleep latency and reduced wakeful periods during sleep; distribution of sleep stages was largely unaffected. | nih.gov |

Effects on Cerebral Chemistry (e.g., GABA, Lactate/Pyruvate Ratio, Glutamate)

The influence of chlormethiazole on the brain's neurochemical environment is a critical aspect of its toxicological and safety profile. Its mechanism of action is understood to involve the potentiation of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system nih.gov. However, research into its direct effects on the concentrations of key cerebral metabolites has yielded specific results.